Uranium trifluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

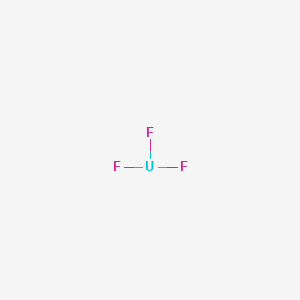

Uranium trifluoride is an inorganic chemical compound with the chemical formula UF₃. It is a purple solid with a high melting point of 1,495°C and a density of 8.9 g/cm³ . This compound is part of the uranium fluorides family and is known for its unique properties and applications in various scientific fields.

Métodos De Preparación

Uranium trifluoride can be synthesized through several methods:

- One common method involves reducing uranium tetrafluoride with hydrogen at high temperatures (around 1,000°C). The reaction proceeds as follows:

Reduction of Uranium Tetrafluoride: 2UF4+H2→2UF3+2HF

This method requires rigorous purification of hydrogen to prevent contamination . Another method involves reducing uranium tetrafluoride with finely divided uranium metal at 1,050°C in an argon atmosphere. The reaction is:Reduction with Uranium Metal: 3UF4+U→4UF3

This process is completed in about two hours . This compound can also be produced by reducing uranium tetrafluoride with aluminium at high temperatures. The reaction is:Reduction with Aluminium: 3UF4+Al→3UF3+AlF3

Aluminium trifluoride can be removed by sublimation in a vacuum to obtain a pure product .Análisis De Reacciones Químicas

Uranium trifluoride undergoes various chemical reactions, including:

- this compound can be oxidized to form uranium tetrafluoride or uranium hexafluoride. For example:

Oxidation: UF3+F2→UF4

UF3+3F2→UF6

Reduction: It can be reduced further to uranium metal under specific conditions.

this compound can react with other halides to form different uranium compounds. For instance:Substitution: UF3+ClF3→UF6+Cl2

This reaction involves the substitution of fluorine atoms with chlorine atoms .Aplicaciones Científicas De Investigación

Uranium trifluoride has several applications in scientific research:

Nuclear Industry: It is used in the production of uranium hexafluoride, which is essential for uranium enrichment processes in the nuclear industry.

Material Science: This compound is studied for its unique crystal structure and properties, which are valuable in material science research.

Chemical Synthesis: It serves as a precursor for synthesizing other uranium compounds, which are used in various chemical reactions and processes.

Mecanismo De Acción

The mechanism of action of uranium trifluoride primarily involves its ability to undergo oxidation and reduction reactions. These reactions are facilitated by the compound’s ability to donate or accept electrons, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved include the formation of uranium hexafluoride and other uranium compounds through fluorination and reduction reactions .

Comparación Con Compuestos Similares

Uranium trifluoride is compared with other uranium fluorides, such as uranium tetrafluoride and uranium hexafluoride:

Uranium Tetrafluoride (UF₄): This compound is more stable and less reactive than this compound.

Uranium Hexafluoride (UF₆): Uranium hexafluoride is highly reactive and volatile, making it suitable for uranium enrichment processes.

Uranium Oxyfluorides: These compounds, such as uranium dioxide difluoride (UO₂F₂), are formed during the fluorination of uranium oxides and have unique properties and applications in the nuclear industry.

Propiedades

Número CAS |

13775-06-9 |

|---|---|

Fórmula molecular |

F3U |

Peso molecular |

295.0241 g/mol |

Nombre IUPAC |

uranium(3+);trifluoride |

InChI |

InChI=1S/3FH.U/h3*1H;/q;;;+3/p-3 |

Clave InChI |

QKQVZMHSFHTREC-UHFFFAOYSA-K |

SMILES |

F[U](F)F |

SMILES canónico |

[F-].[F-].[F-].[U+3] |

Key on ui other cas no. |

13775-06-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B1619698.png)

![Benzenesulfonic acid, 4-[(1,3-dioxobutyl)amino]-5-methoxy-2-methyl-](/img/structure/B1619700.png)

![Bis(2-hydroxyethyl)(6H-dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)succinate P-oxide](/img/structure/B1619703.png)

![Dodecanoic acid;heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octanoic acid](/img/structure/B1619708.png)